molecular formula C12H16N2S B1269946 N-phenylpiperidine-1-carbothioamide CAS No. 2762-59-6

N-phenylpiperidine-1-carbothioamide

Cat. No. B1269946
CAS RN: 2762-59-6
M. Wt: 220.34 g/mol
InChI Key: VYTYEDNCIFTZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenylpiperidine-1-carbothioamide derivatives involves several key methods and reactions. For example, the synthesis and characterization of related compounds have been reported through reactions involving phenylisothiocyanate and thiosemicarbazide, indicating a common pathway for the introduction of the carbothioamide functionality into the piperidine ring (Hossain et al., 2012). Additionally, the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives has been achieved through cyclization reactions, highlighting the versatility of carbothioamide synthesis (Pitucha et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of this compound and its analogs has been conducted through various spectroscopic techniques, including X-ray crystallography. For instance, the structural conformation of related compounds has been elucidated, providing insight into the molecular arrangements and potential for interactions (Plazzi et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves interactions with various reagents to form new compounds with potential biological activities. Such reactions include the formation of Schiff bases through microwave-assisted synthesis, showcasing the compound's applicability in creating bioactive molecules (Al-Salami, 2018).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-phenylpiperidine-1-carbothioamide and its derivatives can be synthesized through various methods, including the reaction of phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol. These compounds are characterized using spectral and elemental analyses (Hossain et al., 2012).

Biological and Pharmacological Activities

  • Antibacterial and Antifungal Properties : Certain derivatives, like N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamides, exhibit promising antibacterial activities. Their structures are confirmed by elemental analysis, NMR, and X-ray diffraction (Pitucha et al., 2010).
  • Cardiotonic Agents : Derivatives of this compound, like 2-phenylthiazolidine derivatives, have been explored for their cardiotonic activity, exhibiting potent positive inotropic activity (Nate et al., 1987).

Antidepressant and Neuroprotective Effects

  • Antidepressant Activity : Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides show potential antidepressant effects. The compounds reduce immobility time significantly in preclinical models, suggesting their use in treating depression (Mathew et al., 2014).

Chemical Synthesis and Modifications

  • Novel Synthesis Methods : Innovative one-pot procedures for synthesizing N-(phenylimino)indazole-1-carbothioamides have been developed, featuring environmentally friendly conditions and high yields of the products (Safaei et al., 2014).

In Vitro and In Vivo Studies

  • Hypoglycemic Activities : Adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamides, demonstrate potent hypoglycemic activity in diabetic rat models, indicating their potential for diabetes treatment (Al-Wahaibi et al., 2017).

Molecular and Structural Analysis

  • Crystallography and Conformational Studies : Detailed crystallographic and molecular studies, such as those conducted on N-(2,6-Diisopropylphenyl)thioamide, provide insights into the molecular structure and conformation of these compounds, essential for understanding their biological activity (Omondi & Levendis, 2012).

Derivatization and Analytical Applications

  • Derivatization Reagents in Chromatography : Compounds like 4-(2-aminoethyl)-N-phenylpiperazine-1-carbothioamide are synthesized as derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), enhancing analytical detection and efficiency (Inoda et al., 2011).

Antitumor Potential

  • Cancer Research : N*-N*-S* tridentate ligand systems containing compounds like this compound have been evaluated for their antitumor activity, demonstrating potential in cancer treatment research (Antonini et al., 1981).

Mechanism of Action

Target of Action

N-phenylpiperidine-1-carbothioamide is a type of thiourea derivative . Thiourea derivatives have been found to be potent inhibitors of β-glucuronidase , an enzyme involved in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics . Therefore, the primary target of this compound is likely to be the β-glucuronidase enzyme.

Mode of Action

These compounds are known to inhibit the activity of β-glucuronidase . The inhibition of this enzyme prevents the breakdown of glucuronides, affecting the body’s ability to detoxify certain substances .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound impacts the glucuronidation pathway . This pathway is crucial for the detoxification and elimination of a variety of endogenous and exogenous compounds. By inhibiting β-glucuronidase, this compound can potentially affect the metabolism and clearance of these compounds.

Pharmacokinetics

The compound’s log kow value, an estimate of its octanol-water partition coefficient, is 299 . This suggests that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of β-glucuronidase . This can lead to an accumulation of glucuronides in the body, potentially affecting the detoxification and elimination of various compounds. The specific molecular and cellular effects would depend on the particular glucuronides and other compounds present in the body.

Biochemical Analysis

Biochemical Properties

N-phenylpiperidine-1-carbothioamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of β-glucuronidase . This interaction is significant as β-glucuronidase is involved in the hydrolysis of glucuronides, impacting various metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of β-glucuronidase can lead to altered cellular metabolism and changes in gene expression related to glucuronidation processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting β-glucuronidase by binding to its active site. This inhibition prevents the hydrolysis of glucuronides, leading to changes in metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on β-glucuronidase over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits β-glucuronidase without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucuronidation. It interacts with enzymes such as β-glucuronidase, influencing the hydrolysis of glucuronides and affecting metabolite levels. This interaction can lead to changes in metabolic flux, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its inhibitory effects on β-glucuronidase .

Subcellular Localization

This compound’s subcellular localization is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures its effective interaction with β-glucuronidase, maintaining its inhibitory effects .

properties

IUPAC Name

N-phenylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYEDNCIFTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351358
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2762-59-6
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198
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Record name N-phenylpiperidine-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of N-Phenylpiperidine-1-carbothioamide?

A1: this compound [] has the molecular formula C12H16N2S. While the research does not provide specific spectroscopic data (e.g., NMR, IR), it highlights the presence of N—H, C—H, C=S, and C-N bonds based on observed intra- and intermolecular interactions within the crystal structure.

Q2: How was this compound synthesized?

A2: The paper indicates that this compound was prepared through a reaction involving phenyl isothiocyanate and piperidine []. The specific reaction conditions and yield are not detailed in the provided abstract.

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